molecular formula C11H13BrO2 B1360885 Methyl 2-(3-bromophenyl)-2-methylpropanoate CAS No. 251458-15-8

Methyl 2-(3-bromophenyl)-2-methylpropanoate

Cat. No. B1360885
M. Wt: 257.12 g/mol
InChI Key: ZTBCOZQPDZZCJO-UHFFFAOYSA-N
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Description

“Methyl 2-(3-bromophenyl)-2-methylpropanoate” is a chemical compound with the CAS Number: 80622-53-3 . It has a molecular weight of 243.1 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 2-(3-bromophenyl)-2-methylpropanoate” is a liquid at room temperature . It has a molecular weight of 243.1 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available sources .

Scientific Research Applications

Synthesis and Crystal Structure

  • Methyl 2-(3-bromophenyl)-2-methylpropanoate has been used in the synthesis of novel N-(α-bromoacyl)-α-amino esters. These compounds, including derivatives of methyl 2-(3-bromophenyl)-2-methylpropanoate, were investigated for their cytotoxicity, antiinflammatory, and antibacterial activity. Notably, they exhibited low cytotoxicity and lack of antibacterial and anti-inflammatory activity at tested concentrations, making them potentially suitable for incorporation in prodrugs (Yancheva et al., 2015).

Chemical Reactions and Stereochemistry

  • In another study, the compound was involved in the Reformatsky reaction with 2-phenylpropanal, leading to the formation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. This study was significant for understanding the stereochemistry of nucleophilic addition reactions (MatsumotoTakashi & FukuiKenji, 1972).

Planar Structure Analysis

  • A study on 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile, a structurally related compound, revealed a planar structure except for the methyl H atoms. This research contributes to our understanding of the molecular configurations and electronic properties of such compounds (Kang, 2010).

Safety And Hazards

This compound is associated with certain hazards. Safety information suggests avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBCOZQPDZZCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647276
Record name Methyl 2-(3-bromophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromophenyl)-2-methylpropanoate

CAS RN

251458-15-8
Record name Methyl 2-(3-bromophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-2-[3-bromophenyl]propionitrile (0.56 g, 2.5 mmol) was refluxed in sulfuric acid (2 ml), water (3 ml) and acetic acid (2.5 ml) overnight. The reaction mixture was poured in water, then extracted with Et2O. The combined organic extracts were dried with magnesium sulfate, filtered, concentrated, and chromatographed (silica gel, 10% EtOAc, 1% HOAc) to give the title compound as a white solid (0.2 g, 36%), which was converted to the methyl ester with diazo methane in Et2O and was used in the next reaction without further purification.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
36%

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